3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0817189
InChI:
InChI=1S/C21H19BrO5/c1-3-13(4-2)21(24)26-14-9-10-15-18(11-14)25-12-19(20(15)23)27-17-8-6-5-7-16(17)22/h5-13H,3-4H2,1-2H3
SMILES:
CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
Molecular Formula:
C21H19BrO5
Molecular Weight:
431.3 g/mol
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
CAS No.:
Cat. No.: VC0817189
Molecular Formula: C21H19BrO5
Molecular Weight: 431.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19BrO5 |
|---|---|
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | [3-(2-bromophenoxy)-4-oxochromen-7-yl] 2-ethylbutanoate |
| Standard InChI | InChI=1S/C21H19BrO5/c1-3-13(4-2)21(24)26-14-9-10-15-18(11-14)25-12-19(20(15)23)27-17-8-6-5-7-16(17)22/h5-13H,3-4H2,1-2H3 |
| Standard InChI Key | MOSAKCLIFKIKEG-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
| Canonical SMILES | CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator